2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide -

2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-4603698
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide) [, , , , ]

Compound Description:

Imatinib, also known by its brand name Gleevec, is a tyrosine kinase inhibitor primarily used to treat specific types of leukemia, including chronic myeloid leukemia (CML) []. It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that plays a crucial role in the development of CML [].

Relevance:

While the core structure of Imatinib differs significantly from 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide, both compounds belong to the broader class of benzamide derivatives. This shared structural motif, characterized by a benzene ring attached to an amide group, is often associated with a range of biological activities, including antitumor and anti-inflammatory effects [, , , , ]. The exploration of diverse benzamide derivatives, as exemplified by the research on Imatinib, highlights the potential of this chemical class in drug discovery, particularly in the realm of cancer therapeutics.

2. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide []

Compound Description:

This compound is a potent and selective histone deacetylase (HDAC) inhibitor, demonstrating promising anticancer activity []. It exhibits selectivity for class I HDAC isoforms and has shown efficacy in inhibiting the growth of human myelodysplastic syndrome (MDS) cells [].

Relevance:

Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide share the benzamide structural motif. This common feature, along with the presence of other pharmacophoric elements such as aromatic rings and nitrogen-containing heterocycles, suggests a potential for overlapping or complementary biological activities [].

3. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide []

Compound Description:

This compound is a freebase form of Imatinib []. Its crystal structure reveals an extended conformation with hydrogen bonding interactions [].

Relevance:

Similar to Imatinib, this compound shares the benzamide core structure with 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. This structural similarity highlights the prevalence of benzamide derivatives in medicinal chemistry and their exploration for various therapeutic applications, including cancer treatment [].

4. N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides []

This series of compounds exhibits inhibitory activity against the H+/K+-ATPase enzyme, suggesting potential as antiulcer agents [].

5. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib) [, , , , , ]

Compound Description:

Nilotinib, marketed under the brand name Tasigna, is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) [, , , , , ]. It functions by inhibiting the BCR-ABL tyrosine kinase, a key driver in the pathogenesis of CML.

Relevance:

While Nilotinib differs significantly in its overall structure from 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide, both compounds belong to the broader class of benzamide derivatives. This shared structural feature, often associated with various biological activities, underscores the importance of benzamides in medicinal chemistry, particularly in the development of anticancer agents [, , , , , ].

6. 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) []

Compound Description:

AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating significant activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant [].

Relevance:

Both AKE-72 and 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide share the benzamide core structure, highlighting the versatility of this scaffold in developing kinase inhibitors for therapeutic applications, particularly in cancer treatment [].

7. 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide []

Compound Description:

This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), showing potential as an anti-inflammatory agent [].

Relevance:

Similar to AKE-72, this compound shares the benzamide core structure with 2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. The presence of diverse substituents and heterocyclic rings attached to the benzamide core in both compounds underscores the potential for structural modifications in modulating biological activity and targeting different therapeutic areas [].

Properties

Product Name

2-methyl-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

IUPAC Name

2-methyl-N-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-15-5-2-3-8-18(15)20(25)22-17-7-4-6-16(13-17)21-19(24)14-23-9-11-26-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,24)(H,22,25)

InChI Key

GAMXAUCEXFXLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.